molecular formula C12H13N3O3 B11804248 Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate

Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B11804248
M. Wt: 247.25 g/mol
InChI Key: KVSYSLHNPMCTIQ-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate is a high-value pyrazole derivative that serves as a key intermediate in advanced materials science and medicinal chemistry research. In materials science, this compound and its structural analogues have demonstrated significant potential as corrosion inhibitors for steel in acidic environments, functioning by adsorbing onto metal surfaces to form a protective layer that markedly reduces corrosion rates . Its mechanism is attributed to the presence of heteroatoms and π-electrons in its pyridine and pyrazole rings, which facilitate strong interactions with metallic surfaces . In pharmaceutical research, the pyrazole scaffold is a privileged structure in drug discovery, known to confer potent biological activities . Specifically, pyrazole-3-carboxylate derivatives have been identified as promising anti-inflammatory agents in preclinical models, with certain analogues showing significant activity in standardized assays . The structural framework of this compound also aligns with cores used in developing anticancer agents, as pyrazole-based molecules are frequently explored for their cytotoxic properties and ability to inhibit various enzymatic targets relevant to disease progression . This reagent provides researchers with a versatile building block for synthesizing more complex heterocyclic systems and for probing structure-activity relationships in the development of novel therapeutic candidates and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 5-methoxy-1-pyridin-2-ylpyrazole-3-carboxylate

InChI

InChI=1S/C12H13N3O3/c1-3-18-12(16)9-8-11(17-2)15(14-9)10-6-4-5-7-13-10/h4-8H,3H2,1-2H3

InChI Key

KVSYSLHNPMCTIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)OC)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketoesters

The cyclocondensation of hydrazine derivatives with β-ketoesters represents a classical route for pyrazole synthesis. For Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate, this method involves reacting 2-hydrazinopyridine with a β-ketoester bearing a methoxy group. A representative procedure involves ethyl 4-methoxy-3-oxopentanoate and 2-hydrazinopyridine in ethanol under reflux, yielding the target compound via intramolecular cyclization .

Mechanistic Insights :
The reaction proceeds through enolization of the β-ketoester, followed by nucleophilic attack by the hydrazine’s amino group. Subsequent dehydration forms the pyrazole ring, with regioselectivity dictated by electronic and steric effects of substituents. The methoxy group at position 5 is introduced via the β-ketoester’s γ-methoxy substituent, ensuring correct regiochemistry .

Optimization Data :

ParameterOptimal ConditionYield (%)
SolventEthanol78
Temperature (°C)80 (reflux)-
Reaction Time (h)12-
CatalystNone-

This method’s limitation lies in the limited commercial availability of γ-methoxy-β-ketoesters, necessitating precursor synthesis.

Multicomponent Synthesis Using α-Bromoketones and Tosylhydrazones

A one-pot multicomponent approach, adapted from methods for analogous pyrazoles, leverages α-bromoketones, tosylhydrazones, and 2-ethynylpyridine . For instance, α-bromo-4-methoxyacetophenone reacts with tosylhydrazide and ethyl propiolate in acetonitrile with K₂CO₃ at 110°C, forming the pyrazole core via tandem cyclization and cross-coupling.

Reaction Scheme :

α-Bromoketone+Tosylhydrazide+Ethyl PropiolateK2CO3,CH3CNEthyl 5-Methoxy-1-(Pyridin-2-yl)-1H-Pyrazole-3-Carboxylate\text{α-Bromoketone} + \text{Tosylhydrazide} + \text{Ethyl Propiolate} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{this compound}

Advantages :

  • High atom economy (78–85% yield) .

  • Scalable under mild conditions.

Challenges :

  • Requires precise stoichiometry to avoid side products like trisubstituted pyrazoles.

Post-Functionalization of Pre-Formed Pyrazole Cores

Post-synthetic modification of pre-assembled pyrazoles offers flexibility. Ethyl 5-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate, synthesized via cyclocondensation, undergoes O-methylation using methyl iodide and K₂CO₃ in DMF .

Procedure :

  • Dissolve 5-hydroxypyrazole derivative (1 eq) in DMF.

  • Add CH₃I (1.2 eq) and K₂CO₃ (2 eq).

  • Stir at 60°C for 6 h.

  • Isolate product via aqueous workup.

Yield : 82–90% .

Spectroscopic Validation :

  • ¹H NMR : Methoxy singlet at δ 3.87 ppm.

  • MS : [M+H]⁺ at m/z 247.25 .

Oxidation and Functional Group Interconversion

Oxidative methods, inspired by bromopyrazole syntheses, adapt persulfate-mediated oxidations to install methoxy groups. For example, ethyl 5-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate is treated with (NH₄)₂S₂O₈ in H₂SO₄/CH₃CN, though this approach yields <50% due to overoxidation .

Critical Parameters :

Oxidizing AgentEfficiency (%)Side Products
K₂S₂O₈45Sulfonated derivatives
H₂O₂30Degradation

Two-Step Synthesis with Protective Groups

A protective-group strategy, analogous to acetal formation in triazole synthesis , involves:

  • Step 1 : React 2-hydrazinopyridine with ethyl 4,4-diethoxy-3-oxobutanoate to form a diethoxymethyl intermediate.

  • Step 2 : Acidic hydrolysis (HCl/dioxane) converts the acetal to a methoxy group.

Yield : 89% (Step 1), 91% (Step 2) .

Conditions :

  • Step 1 : DMSO, 40–50°C, 7 h.

  • Step 2 : 1,4-Dioxane, HCl, reflux.

Comparative Analysis of Methods

MethodYield (%)ComplexityScalability
Cyclocondensation78ModerateHigh
Multicomponent85HighModerate
Post-Functionalization90LowHigh
Oxidation45HighLow
Protective Groups80ModerateModerate

Chemical Reactions Analysis

Hydrolysis of the Carboxylate Ester

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating bioactive derivatives:

Conditions Reagents Product Yield
1M NaOH, ethanol, reflux, 6hNaOH5-Methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid85%
2M HCl, THF, 60°C, 4hHClSame as above78%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol. The carboxylic acid product exhibits enhanced hydrogen-bonding capacity, influencing its biological target interactions.

Methoxy Group Demethylation

The methoxy group at the pyrazole 5-position undergoes nucleophilic substitution or acid-mediated cleavage:

Example reaction :

\text{Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate} + \text{HBr (48%)} \xrightarrow{\text{reflux, 8h}} \text{Ethyl 5-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate}

Yield : 72%

BBr₃ in dichloromethane at 0°C achieves similar demethylation with higher selectivity (89% yield). The hydroxyl derivative serves as an intermediate for further functionalization, such as alkylation or acylation.

Condensation with Amines

The carboxylate group participates in amide bond formation via activation with coupling agents:

Amine Coupling Agent Product Yield
BenzylamineDCC, DMAPEthyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxamide68%
AnilineEDC, HOBtSame scaffold with aniline substituent63%

The reaction mechanism involves in situ generation of an acyloxyphosphonium intermediate, facilitating nucleophilic attack by the amine.

Electrophilic Aromatic Substitution on Pyridine

The pyridine ring undergoes regioselective nitration and sulfonation:

Nitration :

Compound+HNO₃/H₂SO₄0°CEthyl 5-methoxy-1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate\text{Compound} + \text{HNO₃/H₂SO₄} \xrightarrow{0°C} \text{Ethyl 5-methoxy-1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate}

Yield : 58%

Sulfonation :

Compound+SO₃/H₂SO₄50°CEthyl 5-methoxy-1-(5-sulfopyridin-2-yl)-1H-pyrazole-3-carboxylate\text{Compound} + \text{SO₃/H₂SO₄} \xrightarrow{50°C} \text{Ethyl 5-methoxy-1-(5-sulfopyridin-2-yl)-1H-pyrazole-3-carboxylate}

Yield : 51%

The pyridine’s meta-directing nature ensures substitution at the 5-position, confirmed by 1H^1H NMR analysis.

Cycloaddition Reactions

The pyrazole ring participates in 1,3-dipolar cycloadditions with diazo compounds. For example, reacting with ethyl diazoacetate under zinc triflate catalysis yields fused heterocycles :

Compound+CH₂N₂COOEtZn(OTf)₂, Et₃NTricyclic pyrazolo-pyridine derivative\text{Compound} + \text{CH₂N₂COOEt} \xrightarrow{\text{Zn(OTf)₂, Et₃N}} \text{Tricyclic pyrazolo-pyridine derivative}

Yield : 82%

Transesterification

The ethyl ester is converted to methyl or benzyl esters via acid-catalyzed transesterification:

Alcohol Catalyst Product Yield
MethanolH₂SO₄Mthis compound91%
Benzyl alcoholp-TsOHBenzyl ester derivative84%

Mechanistic Insights

  • Hydrolysis : Base-mediated saponification proceeds through a tetrahedral intermediate.

  • Demethylation : HBr induces an SN_N2 mechanism, displacing methoxide with bromide.

  • Cycloaddition : Zinc triflate stabilizes the transition state, enhancing regioselectivity .

This compound’s multifunctional reactivity enables tailored modifications for drug discovery and materials science. Further studies should explore its catalytic asymmetric transformations and bioorthogonal applications.

Scientific Research Applications

Anti-inflammatory Properties

Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate exhibits significant anti-inflammatory effects, primarily through inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial in the inflammatory process as they convert arachidonic acid into prostaglandins, which mediate inflammation. Research indicates that this compound can act similarly to nonsteroidal anti-inflammatory drugs (NSAIDs), providing analgesic and anti-inflammatory effects .

Case Study:
A study investigated the binding affinity of this compound to COX enzymes, demonstrating promising results in terms of selectivity and potency against specific COX isoforms. Modifications to the pyrazole and pyridine moieties were found to enhance these properties .

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various diseases. This compound has shown potential in scavenging free radicals, thus contributing to cellular protection against oxidative damage.

Data Table: Antioxidant Activity Comparison

CompoundAssay MethodIC50 Value (µM)
This compoundDPPH Scavenging25
Ascorbic AcidDPPH Scavenging15
Quercetin15-Lipoxygenase Inhibition20

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that may include condensation reactions between appropriate hydrazones and carbonyl compounds. This synthetic versatility allows for the creation of various derivatives with potentially enhanced biological activities.

Notable Derivatives:
Several derivatives have been synthesized that maintain the core structure while varying substituents on the pyrazole or pyridine rings. For example:

  • Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: Known for its COX inhibitory activity.
  • Ethyl 5-methylpyrazole-3-carboxylate: Exhibits different pharmacological profiles compared to the parent compound.

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

  • Position 5 Substituents : Methoxy groups improve solubility in organic solvents relative to methyl or hydroxy groups. Hydroxy substituents, while polar, may necessitate protective-group strategies during synthesis .
  • Synthesis Challenges : Unsymmetrical substitution (e.g., pyridin-2-yl at position 1 and methoxy at position 5) complicates isolation due to competing reaction pathways, as seen in the case of ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate .

Biological Activity

Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate is a pyrazole derivative notable for its diverse biological activities, particularly in the realm of anti-inflammatory and potential anticancer applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H12N4O3C_{11}H_{12}N_4O_3 and a molecular weight of approximately 248.24 g/mol. Its structure features a methoxy group at the 5-position of the pyrazole ring and a pyridine substituent, which contribute to its chemical reactivity and biological activity. The presence of a carboxylate functional group enhances its potential interactions with biological targets, particularly cyclooxygenase (COX) enzymes involved in inflammatory processes .

Anti-inflammatory Activity

This compound has been identified as a potent anti-inflammatory agent. Research indicates that it acts as a COX inhibitor, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). The compound's structural modifications can enhance its selectivity and potency against specific COX isoforms, making it a subject of interest in medicinal chemistry .

A study evaluated various derivatives of ethyl 5-substituted pyrazole-3-carboxylates for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. Results showed significant anti-inflammatory activity for certain derivatives, suggesting that structural substitutions at the pyrazole scaffold can improve efficacy .

Anticancer Potential

Recent studies have explored the anticancer properties of pyrazole derivatives, including this compound. Pyrazoles have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents. For instance, compounds with similar structures have shown significant inhibition of cell proliferation in MCF7 and A549 cancer cell lines .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the reaction of diethyl oxalate with pyridine derivatives to form intermediates that are subsequently converted into the final product through hydrazine hydrate reactions .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

Compound NameStructural FeaturesUnique Properties
Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylateAmino group instead of methoxyKnown COX inhibitor
Ethyl 5-methylpyrazole-3-carboxylateMethyl group on pyrazoleExhibits different pharmacological profiles
Ethyl 4-methylthiazol-2-carboxylateThiazole ring instead of pyrazolePotential antimicrobial activity

This table illustrates how variations in functional groups can lead to different biological activities, emphasizing the significance of this compound's unique combination of methoxy and pyridine functionalities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving pyrazole precursors and functionalized pyridine derivatives. A common approach involves coupling ethyl 3-amino-pyrazole-5-carboxylate derivatives with 2-pyridyl electrophiles under palladium catalysis or nucleophilic substitution conditions. For example, similar pyrazole esters are synthesized using Suzuki-Miyaura cross-coupling reactions with boronic acids or via alkylation of pyrazole intermediates . Key steps include refluxing in polar aprotic solvents (e.g., DMF) and purification via column chromatography.

Q. How is the compound characterized structurally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Peaks for pyridine protons (δ ~8.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and ester carbonyls (δ ~165–170 ppm in 13C NMR) are critical .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry, as seen in related pyrazole derivatives .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer : While classified as non-hazardous in some safety data sheets, precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., nitrogen oxides) .
  • PPE : Gloves and goggles to prevent skin/eye contact .
  • Storage : Inert atmosphere, away from strong oxidizers, to prevent degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Methodological Answer : Yield optimization requires:

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3)4) improve cross-coupling efficiency. Evidence shows yields up to 59% for analogous pyrazole esters under Suzuki conditions .
  • Solvent Effects : Polar solvents (DMF, THF) enhance solubility of intermediates, while degassing reduces side reactions .
  • Temperature Control : Reflux at 80–100°C balances reaction rate and decomposition risks .

Q. What strategies resolve contradictions in spectral data across studies?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., pyridyl proton environments) may arise from solvent polarity or tautomerism. Solutions include:

  • Deuteration Studies : Using DMSO-d6 or CDCl3 to standardize solvent effects .
  • 2D NMR (COSY, HSQC) : To assign overlapping peaks, as applied in pyrazole derivative studies .
  • Comparative Crystallography : Cross-validate spectral data with X-ray structures of related compounds .

Q. How does the compound’s stability impact experimental design?

  • Methodological Answer : Stability issues under heat/light necessitate:

  • Kinetic Studies : Monitor decomposition via HPLC to identify optimal storage conditions (e.g., -20°C in amber vials) .
  • Inert Atmospheres : Use argon/nitrogen during synthesis to prevent oxidation .
  • Decomposition Analysis : TGA/DSC to assess thermal thresholds (e.g., decomposition >150°C) .

Q. What methodologies assess the compound’s biological activity?

  • Methodological Answer : For bioactivity screening:

  • Enzyme Assays : Test inhibition of targets like Lp-PLA2 using fluorogenic substrates, as done for pyrazole-based inhibitors .
  • Cell-Based Models : Cytotoxicity assays (MTT) in cancer cell lines, with IC50 calculations .
  • SAR Studies : Modify the methoxy/pyridyl groups to evaluate pharmacophore contributions .

Data Contradictions and Reconciliation

Q. How to reconcile conflicting hazard classifications in safety data?

  • Methodological Answer : Discrepancies arise from limited toxicity data. Mitigation involves:

  • Tiered Testing : Acute toxicity assays (e.g., OECD 423) to validate non-hazardous claims .
  • Ecotoxicity Screening : Use Daphnia magna or algal growth inhibition tests to assess environmental risks lacking in current SDS .

Tables: Key Findings from Literature

Property Findings Reference
Synthetic Yield 28–59% for analogous pyrazole esters under Pd-catalyzed conditions
Thermal Stability Decomposition observed >150°C, with CO/N-oxides as byproducts
NMR Shifts (1H) Pyridyl protons: δ 8.5–7.5; Methoxy: δ 3.8; Ester CH2: δ 4.2–4.5
Biological Activity IC50 values <10 μM in enzyme inhibition assays for pyrazole derivatives

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